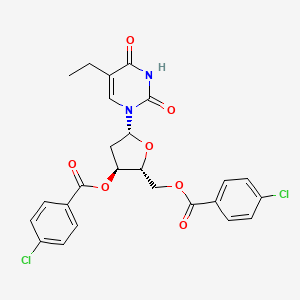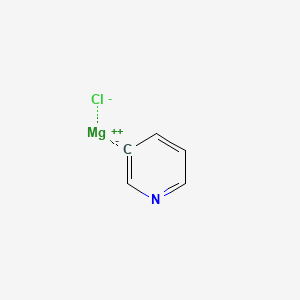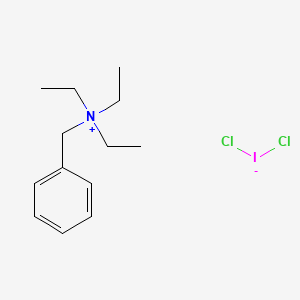
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline (DCDFA) is an organic compound belonging to the class of anilines. It is an odorless, colorless, and water-soluble compound that is used in a variety of scientific and industrial applications. DCDFA is an important intermediate in the synthesis of a variety of organic compounds, and it is also used as a catalyst in various reactions.
Applications De Recherche Scientifique
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline has a variety of scientific applications. It is commonly used as a catalyst in organic reactions, and it is also used in the synthesis of other organic compounds. Additionally, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of other organic compounds, such as aryl amines and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is based on its ability to act as a catalyst in organic reactions. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can act as both an acid and a base, and it is able to facilitate the formation of new bonds between molecules. In particular, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can facilitate the formation of carbon-carbon bonds, as well as the formation of other new bonds, such as those between amines and carboxylic acids.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline has no known direct biochemical or physiological effects. It is not toxic, and it is not known to cause any adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments are its high reactivity, its low toxicity, and its low cost. Additionally, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is water-soluble, making it easy to handle and store. The main limitation of using 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments is that it is not very stable, and it can easily decompose when exposed to heat or light.
Orientations Futures
The use of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments can be further explored in the areas of organic synthesis, pharmaceuticals and agrochemicals, and heterocyclic compounds. Additionally, further research can be conducted to explore the potential applications of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in other fields, such as materials science and nanotechnology. Furthermore, research can be conducted to improve the stability of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline, so that it can be used in more applications.
Méthodes De Synthèse
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can be synthesized from the reaction of 2,6-dichlorobenzaldehyde and 3,5-difluoro-4-trifluoromethylbenzene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, with the aldehyde group of the 2,6-dichlorobenzaldehyde reacting with the trifluoromethyl group of the 3,5-difluoro-4-trifluoromethylbenzene. The resulting product is 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline.
Propriétés
IUPAC Name |
2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F5N/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)15/h15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKTJXLUZQBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)



![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)






